molecular formula C16H18O3Si B14465012 2,2-Diphenyl-1,3,6,2-trioxasilocane CAS No. 71573-85-8

2,2-Diphenyl-1,3,6,2-trioxasilocane

Cat. No.: B14465012
CAS No.: 71573-85-8
M. Wt: 286.40 g/mol
InChI Key: OQVDCMKTAKZUCQ-UHFFFAOYSA-N
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Description

2,2-Diphenyl-1,3,6,2-trioxasilocane is a chemical compound with the molecular formula C₁₆H₁₈O₃Si. It is characterized by the presence of a silicon atom bonded to three oxygen atoms and two phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenyl-1,3,6,2-trioxasilocane typically involves the reaction of diphenylsilane with ethylene glycol under specific conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the trioxasilocane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-1,3,6,2-trioxasilocane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield siloxane derivatives, while reduction can produce silane derivatives. Substitution reactions can result in a wide range of functionalized siloxane compounds .

Scientific Research Applications

2,2-Diphenyl-1,3,6,2-trioxasilocane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Diphenyl-1,3,6,2-trioxasilocane involves its interaction with various molecular targets and pathways. The silicon-oxygen bonds in the compound are particularly reactive, allowing it to participate in a range of chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Diphenyl-1,3,6,2-trioxasilocane is unique due to its specific arrangement of phenyl groups and silicon-oxygen bonds. This structure imparts distinct chemical reactivity and potential for various applications that are not observed in similar compounds .

Properties

CAS No.

71573-85-8

Molecular Formula

C16H18O3Si

Molecular Weight

286.40 g/mol

IUPAC Name

2,2-diphenyl-1,3,6,2-trioxasilocane

InChI

InChI=1S/C16H18O3Si/c1-3-7-15(8-4-1)20(16-9-5-2-6-10-16)18-13-11-17-12-14-19-20/h1-10H,11-14H2

InChI Key

OQVDCMKTAKZUCQ-UHFFFAOYSA-N

Canonical SMILES

C1CO[Si](OCCO1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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